Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate is a chemical compound with the molecular formula C11H14NO6P It is a derivative of furan, a heterocyclic organic compound, and contains a nitro group and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(5-nitrofuran-2-yl)methyl]phosphonate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with diethyl phosphite. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction proceeds via a nucleophilic addition of the phosphite to the aldehyde, followed by elimination of water to form the desired phosphonate ester .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phosphonate ester can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 5-amino-furan-2-ylmethyl phosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Hydrolysis: 5-nitrofuran-2-ylmethyl phosphonic acid.
Scientific Research Applications
Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its nitrofuran moiety.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or reagent in biochemical studies to investigate enzyme activities or metabolic pathways involving phosphonates.
Mechanism of Action
The mechanism of action of diethyl [(5-nitrofuran-2-yl)methyl]phosphonate is primarily related to its nitrofuran component. Nitrofurans are known to undergo reduction within bacterial cells to form reactive intermediates that can damage DNA, proteins, and other cellular components. This leads to the inhibition of bacterial growth and replication . The phosphonate group may also interact with specific enzymes or receptors, further contributing to its biological activity.
Comparison with Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nitrofural: A topical antibacterial agent.
Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate: Shares structural similarities with other nitrofuran-based compounds but has a unique phosphonate ester group.
Uniqueness: this compound is unique due to the presence of both a nitrofuran moiety and a phosphonate ester. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
56547-76-3 |
---|---|
Molecular Formula |
C9H14NO6P |
Molecular Weight |
263.18 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)-5-nitrofuran |
InChI |
InChI=1S/C9H14NO6P/c1-3-14-17(13,15-4-2)7-8-5-6-9(16-8)10(11)12/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
GSIGPTAJHDXINA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(O1)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.